1H-imidazol-2-yl(pyridin-4-yl)methanol
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Overview
Description
1H-imidazol-2-yl(pyridin-4-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Preparation Methods
One common synthetic route involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by the reaction with a pyridine derivative under appropriate conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1H-imidazol-2-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-imidazol-2-yl(pyridin-4-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl(pyridin-4-yl)methanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1H-imidazol-2-yl(pyridin-4-yl)methanol can be compared with other similar compounds, such as:
2-(1H-imidazol-2-yl)pyridine: This compound also contains imidazole and pyridine rings but differs in the position of the substituents.
4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: This compound has a hydroxyphenyl group in addition to the imidazole and pyridine rings, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity.
Properties
IUPAC Name |
1H-imidazol-2-yl(pyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h1-6,8,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCGJLAIAFOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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